rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans
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Overview
Description
rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent, such as ethylene oxide or ethylene bromide.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the carbamate group can participate in covalent bonding or reversible inhibition. The pyrrolidine ring provides structural rigidity and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-[(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
- rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate
Uniqueness
rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans is unique due to the presence of the hydroxyethyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as trifluoromethyl or dimethylpropyl groups, which may have different physicochemical properties and biological effects.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-7-12-6-8(9)4-5-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1 |
InChI Key |
QHYUQUJFMRWXNZ-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1CCO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1CCO |
Origin of Product |
United States |
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